Ethyl 2-(2-(3,4-diethoxyphenyl)thiazol-4-yl)isonicotinate
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Overview
Description
Ethyl 2-(2-(3,4-diethoxyphenyl)thiazol-4-yl)isonicotinate is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Preparation Methods
The synthesis of Ethyl 2-(2-(3,4-diethoxyphenyl)thiazol-4-yl)isonicotinate typically involves the reaction of 3,4-diethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the thiazole ring. The final step involves the esterification of the thiazole derivative with isonicotinic acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
Ethyl 2-(2-(3,4-diethoxyphenyl)thiazol-4-yl)isonicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Scientific Research Applications
Ethyl 2-(2-(3,4-diethoxyphenyl)thiazol-4-yl)isonicotinate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits various biological activities, making it a candidate for drug development.
Medicine: Due to its antibacterial and antifungal properties, it is studied for potential therapeutic applications.
Industry: It is used in the development of new materials and as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-(3,4-diethoxyphenyl)thiazol-4-yl)isonicotinate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of bacterial growth or the suppression of inflammatory responses .
Comparison with Similar Compounds
Ethyl 2-(2-(3,4-diethoxyphenyl)thiazol-4-yl)isonicotinate can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: An antineoplastic drug.
Tiazofurin: Another antineoplastic drug.
These compounds share the thiazole ring structure but differ in their substituents and biological activities, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C21H22N2O4S |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
ethyl 2-[2-(3,4-diethoxyphenyl)-1,3-thiazol-4-yl]pyridine-4-carboxylate |
InChI |
InChI=1S/C21H22N2O4S/c1-4-25-18-8-7-14(12-19(18)26-5-2)20-23-17(13-28-20)16-11-15(9-10-22-16)21(24)27-6-3/h7-13H,4-6H2,1-3H3 |
InChI Key |
VNCMMXOQHJOGLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NC(=CS2)C3=NC=CC(=C3)C(=O)OCC)OCC |
Origin of Product |
United States |
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